Isoacteoside is a phenylethanoid glycoside and an isomer of the more widely studied compound, acteoside (also known as verbascoside) [1] [2]. Both molecules share a common biosynthetic origin.
The biosynthesis begins with the shikimate pathway, which provides the aromatic amino acids phenylalanine and tyrosine [1]. The process can be divided into an upstream pathway, involving several branched trails to create precursors, and a downstream pathway for final assembly [1].
The table below summarizes the key moieties, their biosynthetic origins, and the main enzymes involved in the upstream pathway.
| Moiety in Final Molecule | Biosynthetic Origin | Key Precursor Metabolites | Key Enzymes Involved |
|---|---|---|---|
| Caffeic Acid | Phenylpropanoid pathway | Phenylalanine | PAL (Phenylalanine ammonia-lyase), C4H (Cinnamate 4-hydroxylase), 4CL (4-Coumarate-CoA ligase), C3H (Coumarate 3-hydroxylase) [1] |
| Hydroxytyrosol / Phenylethyl Alcohol | Hydroxytyrosol & Salidroside pathways | Tyrosine | TAT (Tyrosine aminotransferase), Tyrosinase, AADC/Aromatic amino acid decarboxylase, MAO (Monoamine oxidase), 4HPAR (4-hydroxyphenylacetaldehyde reductase) [1] |
| Sugar Moieties (Glucose, Rhamnose) | Primary carbohydrate metabolism | Glucose-1-phosphate, UDP-glucose, TDP-rhamnose | UGTs (UDP-dependent glycosyltransferases), RHMs (Rhamnose synthases) [3] |
The primary structural difference between acteoside and this compound lies in the position of the caffeic acid ester linkage on the glucose core [3].
The final assembly of acteoside is known to be catalyzed by specific BAHD-acyltransferases that transfer the caffeoyl group to the 4-position of glucose [4]. It is hypothesized that a distinct acyltransferase must be responsible for transferring the caffeoyl group to the 6-position to form this compound, but this enzyme has not yet been definitively identified and characterized [3].
The following diagram illustrates the established shared pathway and the hypothesized branch point for this compound formation.
> The biosynthetic pathway shared by acteoside and this compound, highlighting the known and hypothesized acyltransferases responsible for the final, differentiating step.
The search results suggest that the following modern systems and synthetic biology methods are key to fully characterizing the this compound pathway, drawing from strategies used for similar plant natural products [5] [6].
| Approach | Application to Pathway Elucidation |
|---|---|
| Multi-omics Integration | Combine transcriptomics (RNA-seq) and metabolomics data from different plant tissues or growth stages to identify genes whose expression correlates with this compound accumulation [4]. |
| Heterologous Pathway Reconstruction | Express candidate genes from the plant source (e.g., glycosyltransferases, acyltransferases) in a microbial host like yeast to confirm their function and specificity in vitro [4]. |
| Enzyme Characterization | Test the activity of purified recombinant enzymes, particularly different BAHD acyltransferases, against potential substrates to identify the one that catalyzes the 6-O-acylation [5]. |
| Co-expression Analysis | Identify genes that are consistently co-expressed with known early-pathway genes, which may point to the missing downstream enzymes [6]. |
This compound is recognized for its diverse pharmacological potential, including anti-inflammatory [2] [7], anti-obesity [2], neuroprotective [7], and antitumor activities [8], as well as antioxidant properties [9]. However, a complete understanding of its biosynthesis, specifically the final acylation step, is still an active area of research.
Future work needs to focus on identifying and characterizing the specific acyltransferase that forms the 6-O-caffeoyl ester bond. Achieving this will be crucial for enabling the scalable production of this compound through metabolic engineering or synthetic biology [5] [3].
Isoacteoside is a biologically active phenylethanoid glycoside (PhG) found predominantly in plants of the Cistanche genus. This compound is characterized by a hydroxyphenylethyl moiety and a cinnamic acid group, both attached to a sugar moiety, typically a β-glucopyranose, via glycosidic and ester linkages, respectively [1]. Its isomer, acteoside, is often the more abundant compound in plant extracts, making the selective separation and quantification of this compound a significant analytical focus [2] [1]. For researchers in drug development, Cistanche tubulosa represents a valuable source of this compound, alongside other structurally similar PhGs such as echinacoside and acteoside, which are often used as marker compounds for quality control [3] [4].
The interest in this compound is driven by its association with a range of pharmacological effects. Studies on Cistanche extracts rich in PhGs, including this compound, have demonstrated neuroprotective, antioxidant, anti-inflammatory, and anti-fatigue activities [5] [6] [7]. Its role in tonifying the kidney Yang and moistening the intestines in Traditional Chinese Medicine (TCM) is supported by modern pharmacological investigations, making it a target for developing treatments for conditions ranging from functional constipation to neurodegenerative disorders [6].
Understanding the concentration and distribution of this compound within Cistanche species is critical for quality control and sourcing. The following table summarizes quantitative data on this compound and other key phenylethanoid glycosides across different Cistanche species and processing methods.
Table 1: Quantitative Distribution of Key Phenylethanoid Glycosides in Cistanche Species
| Species / Sample Type | This compound Content | Echinacoside Content | Acteoside Content | Key Analytical Method | Citation |
|---|---|---|---|---|---|
| Cistanche tubulosa (Raw) | Quantified among 13 fingerprint peaks [6] | Quantified among 13 fingerprint peaks [6] | Quantified among 13 fingerprint peaks [6] | HPLC Fingerprinting | [6] |
| Cistanche tubulosa (Wine-Processed) | Levels decreased after processing [6] | Levels decreased after processing [6] | Levels decreased after processing [6] | HPLC Fingerprinting | [6] |
| Cistanche deserticola | Present, but lower than in C. tubulosa [4] | Varies by region; high in Inner Mongolia [4] | Present; content varies [4] | HPLC with Chemometric Analysis | [4] |
| Cistanche salsa | Not detected [4] | High in samples from Xinjiang [4] | High in samples from Xinjiang [4] | HPLC with Chemometric Analysis | [4] |
| Cistanche sinensis | Present [4] | Not detected [4] | Information missing | HPLC with Chemometric Analysis | [4] |
Chemical profiling reveals that This compound is a common constituent in official Cistanche species (C. tubulosa and C. deserticola) but is notably absent in C. salsa [4]. Furthermore, processing methods significantly impact its concentration. A chemometrics study found that the content of this compound and other PhGs decreased in C. tubulosa after traditional yellow-wine processing, which correlates with a reduced efficacy in treating functional constipation compared to the raw herb [6]. This highlights the importance of selecting the appropriate botanical source and processing method for specific research and development objectives.
A robust HPLC method is essential for the accurate quantification of this compound in plant material and extracts [3] [4].
For isolating high-purity this compound for bioactivity testing, HSCCC is a highly effective, support-free technique [2].
Diagram: High-Speed Counter-Current Chromatography (HSCCC) Workflow
> HSCCC isolation process from sample preparation to fraction analysis.
Phenylethanoid glycosides like this compound exhibit their effects through multiple targets and pathways. Network pharmacology analyses predict shared target genes between active components of Cistanche and antioxidant-related diseases, implicating pathways such as NF-κB signaling and AMPK activation [3] [8].
Acteoside, a very close structural analog of this compound, has been shown to inhibit NF-κB pathway activation, thereby reducing the production of pro-inflammatory cytokines (TNF-α, IL-1β) and NO in microglia, which is crucial in mitigating neuroinflammation in models of Alzheimer's disease [8]. Concurrently, it acts as an agonist of AMPK, a central regulator of cellular energy homeostasis. AMPK activation helps repair mitochondrial dysfunction and correct metabolic imbalances in activated immune cells, shifting microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype [8]. The antioxidant activity is primarily attributed to the phenolic hydroxyl groups in its structure, which directly scavenge reactive oxygen species (ROS) like DPPH, superoxide anion, and hydroxyl radicals [3].
Diagram: Proposed Neuroprotective Mechanism of Phenylethanoid Glycosides
> Multi-target mechanism involving NF-κB inhibition, AMPK activation, and antioxidant activity.
For drug development professionals, the applications of this compound and Cistanche extracts are expanding based on preclinical evidence.
The following diagram illustrates the core structural relationship between these two isomers:
This compound vs. Acteoside Structural Relationship
Both acteoside and this compound are phenylethanoid glycosides (PhGs) with the same molecular formula (C₂₉H₃₆O₁₅) and molecular weight (624 daltons) [1] [2]. They share a core structure consisting of caffeic acid, hydroxytyrosol (3,4-dihydroxyphenylethanol), glucose, and rhamnose [1] [3].
The critical difference is the position on the glucose molecule to which the caffeoyl group (caffeic acid) is attached [4]:
This makes them structural isomers, and this compound is often found in smaller quantities alongside acteoside in many plants [4].
This structural difference can lead to variations in their biological potency, as evidenced by recent studies. The table below summarizes key comparative findings:
| Biological Activity | Experimental Model | Key Findings & Comparative Potency |
|---|---|---|
| Anti-inflammatory (Acute Kidney Injury) | LPS-induced AKI in mice [5] | Both compounds alleviated renal dysfunction and inflammation by inhibiting the NF-κB pathway. The study concluded that This compound had a more favorable effect than acteoside. |
| Anti-glycation | In vitro BSA/glucose and BSA/methylglyoxal models [3] | Both compounds showed significant inhibitory activity against the formation of Advanced Glycation End-products (AGEs), with no major difference in potency reported in this study. |
For researchers looking to replicate or build upon these findings, here are the methodologies from the cited studies.
Protocol for Anti-Inflammatory Activity in AKI [5]
Protocol for Anti-Glycation Activity *In Vitro* [3]
A significant challenge in developing acteoside and its analogs as drugs is their poor pharmacokinetic profile. While direct data for this compound is limited, research on acteoside is illustrative.
| Parameter | Findings for Acteoside |
|---|---|
| Absolute Bioavailability | ~0.12% in rats (oral); ~4% in beagle dogs (oral) [1]. |
| Protein Binding | 75.5% in rat plasma [1]. |
| Stability | Susceptible to hydrolysis in the gastrointestinal tract; can be transformed into its isomer, isoverbascoside (this compound), at neutral pH [1]. |
The search results indicate that structural differences between this compound and acteoside, though small, can translate into meaningful differences in biological activity and efficacy.
This compound is a phenylethanoid glycoside found in various plant families. The table below summarizes the primary plant families and genera where it has been identified, along with notes on its occurrence.
| Plant Family | Genera / Species Examples | Notes on Occurrence |
|---|---|---|
| Orobanchaceae | Cistanche deserticola [1] [2], Monochasma savatieri [3] | A key source studied for traditional medicine applications. |
| Scrophulariaceae | Verbascum species (V. thapsus, V. phlomoides, V. densiflorum) [4] | Often found in plants from the order Lamiales. |
| Plantaginaceae | Plantago species (P. psyllium, P. holosteum, P. subulata) [4] | Co-occurs with its isomer, acteoside. |
| Others | Abeliophyllum distichum [4], Bauhinia tarapotensis [4], Jacaranda mimosaefolia [4] | Documented in diverse and globally distributed species. |
A critical point for chemotaxonomy and extraction is that this compound is frequently reported as a minor component compared to its more prevalent isomer, acteoside (verbascoside) [5]. One review specifically notes that in plants containing acteoside, "the amount of this compound is small compared to the amount of acteoside present" [5].
For researchers aiming to isolate, identify, and quantify this compound, the following methodologies are cited in the literature.
This compound exhibits a range of significant pharmacological activities. The experimental details from key studies are summarized below.
| Pharmacological Activity | Experimental Model (In Vivo) | Dosage & Administration | Key Findings / Mechanism |
|---|---|---|---|
| Anti-inflammatory | LPS-induced acute kidney injury in mice [2] | 40 mg/kg, intraperitoneal | Inhibited TLR4/MyD88/NF-κB signaling pathway; more effective than acteoside in this model. |
| Anti-depressant | LPS-induced depressive-like behavior in mice [1] | 40 mg/kg, intraperitoneal | Attenuated neuroinflammation and oxidative stress; modulated microglial polarization (M1 to M2). |
| Anti-cancer (HCC) | Mouse xenograft model [6] | Not specified in snippet | Inhibited PDHB, disrupting glucose metabolism; synergized with sorafenib. |
| Anti-inflammatory | LPS-induced endotoxic shock & kidney injury in mice [3] | Not specified in snippet | Blocked TLR4 dimerization, inhibiting downstream NF-κB and MAPK signaling. |
The following diagram illustrates the primary anti-inflammatory mechanism of this compound as identified through these experimental models, which involves the blockade of the TLR4/NF-κB signaling pathway.
This compound inhibits inflammation by blocking TLR4 dimerization and downstream NF-κB/MAPK signaling.
Based on the available data, here are critical points to guide your work:
The table below summarizes the main methodological approaches for identifying and characterizing Isoacteoside.
| Aspect | Recommended Technique | Key Application / Outcome | Citation |
|---|---|---|---|
| General Separation & ID | UHPLC-Q-TOF MS (Ultra-High Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry) | Provides high-resolution MS and MS/MS data for determining precise molecular mass and fragment ions for structural characterization. | [1] |
| Isomer Differentiation | UHPLC-IM-MS (Ion Mobility–Mass Spectrometry) | Separates and identifies co-eluting compounds and isomers (like Acteoside and this compound) based on differences in their shape and drift time. | [1] |
| Sensitive Quantification | UHPLC-MS/MS (Tandem Mass Spectrometry) with MRM (Multiple Reaction Monitoring) | Highly sensitive and selective method for quantifying this compound in complex biological matrices like plasma for pharmacokinetic studies. | [2] |
For a successful analysis, you need to account for the following properties and parameters of this compound.
| Parameter / Property | Details | Citation |
|---|---|---|
| Class | Phenylethanoid glycoside | [2] [3] [4] |
| Bioavailability Hurdles | Very poor oral bioavailability (Below 0.2% for oral administration); extensively metabolized by intestinal flora and enzymes. | [2] [4] |
| Critical Consideration | Metabolites, rather than the parent compound, may be responsible for its pharmacological effects. | [4] |
| Typical Quantification Ions (MRM) | Precursor ion → Product ion: 623.2 → 161.0 (Used for quantification in rat plasma). | [2] |
The following workflow synthesizes the strategies from the search results into a recommended process for characterizing this compound.
While your focus is analytical, understanding the biological context can help frame your research. Recent studies highlight several key areas:
This compound is a phenylethanoid glycoside and an isomer of acteoside that has gained significant research interest due to its diverse pharmacological activities. Recent studies have demonstrated that this compound exhibits anti-obesity effects by inhibiting lipid accumulation in 3T3-L1 adipocytes through downregulation of key adipogenic transcription factors including PPARγ, C/EBPα, and PLIN1 [1]. Additionally, this compound shows promising anti-hepatocellular carcinoma activity by inhibiting PDHB-mediated reprogramming of glucose metabolism, potentially enhancing sorafenib efficacy in cancer treatment [2]. The compound also possesses anti-inflammatory, antioxidant, and neuroprotective properties [3], making it a valuable target for pharmaceutical development.
These application notes provide detailed methodologies for the extraction, isolation, and analysis of this compound from plant materials, with specific protocols optimized for researcher implementation.
The extraction of this compound requires careful consideration of method selection due to the compound's thermal instability and tendency to isomerize when heated [4]. The choice of extraction technique significantly impacts yield, purity, and bioactivity preservation.
Maceration represents the most straightforward approach for initial this compound extraction:
Green extraction technologies offer significant advantages for this compound recovery:
Table 1: Comparison of Extraction Methods for this compound
| Method | Efficiency | Processing Time | Solvent Consumption | Thermal Risk |
|---|---|---|---|---|
| Maceration | Moderate | Long (12-36h) | High | Low |
| Soxhlet | High | Long (4-24h) | High | High |
| UAE | High | Short (30-90min) | Moderate | Low |
| MAE | High | Very Short (5-30min) | Low | Moderate |
| SFE | High | Short (30-60min) | None | Low |
HSCCC is particularly suitable for this compound purification due to its support-free liquid-liquid partition chromatography, which prevents irreversible adsorption of phenolic compounds to solid supports [5] [8].
This compound is thermally unstable and can isomerize to acteoside when heated [4]. This necessitates:
For rapid analysis of thermolabile this compound, Online Extraction-Quadrupole Time-of-Flight Tandem Mass Spectrometry (OLE-QTOF-MS/MS) provides complete analysis within 1.5 minutes [4]:
For conventional analysis:
Cytotoxicity Assessment:
Oil Red O Staining for Lipid Accumulation:
Molecular Mechanism Analysis:
Cell Lines: HepG2 and SMMC7721 hepatocellular carcinoma cells
PDHB Modulation:
Functional Assays:
The experimental workflow for evaluating the anti-obesity effects of this compound is summarized below:
Table 2: Key Parameters for this compound Extraction and Analysis
| Parameter | Optimal Conditions | Effect of Deviation | Solution |
|---|---|---|---|
| Extraction Temperature | <40°C | Isomerization to acteoside | Use cooling baths, reduce processing time |
| Solvent Polarity | Medium (80% methanol) | Low yield or impurity co-extraction | Adjust water content systematically |
| Plant Particle Size | 50 mesh | Incomplete extraction or filtration issues | Optimize grinding and sieving |
| HSCCC Solvent Ratio | Ethyl acetate:n-butanol:ethanol:water (40:6:6:50) | Poor peak separation | Adjust polarity based on partition coefficients |
| MS Source Temperature | <150°C | Thermal degradation | Lower desolvation temperature |
Low Yield in Extraction:
Isomerization During Processing:
Poor HSCCC Separation:
These application notes provide comprehensive methodologies for the extraction, purification, and bioactivity evaluation of this compound. The thermal lability of this compound necessitates careful temperature control throughout processing, making green extraction techniques particularly advantageous. The HSCCC purification with optimized solvent systems enables high-purity isolation without the irreversible adsorption issues associated with solid-phase chromatography. Implementation of these protocols will facilitate further research into the promising therapeutic applications of this natural compound.
1. Introduction Isoacteoside is a bioactive phenylethanoid glycoside found in various medicinal plants. Its accurate quantification in complex plant matrices like roots is crucial for quality control in pharmaceutical development and phytopharmacological research. This protocol details a sensitive and specific method using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), adapted from a validated multi-component analysis study [1].
2. Materials and Methods
2.1. Chromatographic System The core of this method is the UHPLC system coupled to a tandem mass spectrometer. The table below summarizes the key parameters for the chromatographic separation and mass spectrometric detection of this compound.
Table 1: UHPLC-MS/MS Parameters for this compound Analysis
| Parameter Category | Specification |
|---|---|
| Analytical Column | Waters ACQUITY UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm) [1] |
| Mobile Phase A | 0.02% Formic acid in water [1] |
| Mobile Phase B | Acetonitrile with 0.02% Formic acid [1] |
| Elution Mode | Gradient |
| Flow Rate | 0.4 mL/min [1] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Polarity [1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) [1] |
| Quantifier Transition | 623 -> 461 [1] |
2.2. Sample Preparation (General Workflow) The experimental workflow for processing root samples involves several critical steps to ensure accurate quantification, illustrated in the following diagram:
While the cited source does not detail the extraction procedure for roots, standard practices for solid plant matrices involve homogenization and solvent extraction. Other studies on plant materials use pulverization followed by ultrasound-assisted extraction and filtration through a 0.22 µm membrane prior to injection [2] [1].
2.3. Method Validation For the method to be considered reliable, it must undergo validation. The parameters typically assessed and their target values are summarized below.
Table 2: Key Method Validation Parameters
| Validation Parameter | Description | Target |
|---|---|---|
| Linearity | Ability to elicit results proportional to analyte concentration. | Correlation coefficient (R²) > 0.99 |
| Precision | Closeness of agreement between independent results. | Relative Standard Deviation (RSD) < 15% |
| Accuracy | Closeness of agreement to a true or accepted value. | Recovery 85-115% |
| Sensitivity (LOD/LOQ) | Limit of Detection (LOD) and Limit of Quantification (LOQ). | Signal-to-noise ratio of 3:1 for LOD, 10:1 for LOQ |
| Selectivity | Ability to distinguish analyte from other components. | No interference at retention time |
This method was successfully applied in a pharmacokinetic study to simultaneously quantify 25 different compounds in rat plasma, demonstrating its robustness in a complex matrix [1]. This compound was one of the analytes detected in negative ionization mode, which is common for this glycoside due to its acidic phenolic groups.
Research into bioactive components in plant roots, such as in Osmanthus fragrans, highlights the importance of sensitive HPLC-MS/MS methods for identifying and quantifying therapeutic compounds [3]. The broader context of analyzing flavonoids and phenylethanoids like this compound is crucial for understanding the material basis of traditional medicines and driving modern drug development [2] [1].
Toll-like receptor 4 (TLR4) represents a pivotal component of the innate immune system, functioning as a pattern recognition receptor that responds to both pathogen-associated molecular patterns (PAMPs) like bacterial lipopolysaccharide (LPS) and damage-associated molecular patterns (DAMPs) released from damaged tissues. TLR4 activation triggers two primary signaling pathways: the MyD88-dependent pathway leading to pro-inflammatory cytokine production, and the TRIF-dependent pathway resulting in type I interferon responses. The dimerization of TLR4 is a critical early event in receptor activation, making it an attractive therapeutic target for various inflammatory conditions. When TLR4 is hyperactivated, it drives excessive production of inflammatory mediators, contributing to the pathogenesis of conditions including sepsis, rheumatoid arthritis, neuroinflammatory diseases, and acute lung injury. [1] [2]
The TLR4/MD-2 complex serves as the primary signaling unit, with MD-2 playing an essential role in recognizing LPS and facilitating TLR4 dimerization. Key residues including Arg241 of TLR4 and Tyr102, Ser120, and Lys122 of MD-2 have been identified as critical for ligand binding and receptor activation. Inhibition of TLR4 signaling, particularly at the level of dimerization, represents a promising therapeutic strategy for controlling excessive inflammatory responses while preserving beneficial immune functions. Natural compounds have emerged as particularly valuable sources for TLR4 inhibitors, with several showing significant promise in preclinical studies. [1] [2]
The TLR4 signaling complex is a multi-component system that requires several accessory proteins for proper activation. The extracellular receptor system consists of TLR4 itself, MD-2 (myeloid differentiation factor 2), and CD14, which work in concert to recognize LPS and initiate signaling. TLR4 is a type I transmembrane protein with an extracellular leucine-rich repeat (LRR) domain responsible for ligand binding, a transmembrane domain, and an intracellular TIR domain that mediates downstream signaling. MD-2 is a essential co-receptor that binds directly to the lipid A component of LPS and associates with TLR4 to form the functional receptor complex. CD14 facilitates the transfer of LPS monomers to the TLR4/MD-2 complex, enhancing cellular sensitivity to LPS. [2]
The activation process begins when LPS binds to LBP (LPS-binding protein), which transfers LPS monomers to CD14. CD14 then catalyzes the transfer of LPS to MD-2, resulting in the formation of the TLR4/MD-2/LPS complex. This binding induces conformational changes that promote TLR4 dimerization, forming the activated (TLR4/MD-2/LPS)₂ complex. This dimerization event brings the intracellular TIR domains into close proximity, enabling the recruitment of adaptor proteins and initiation of downstream signaling cascades. The disruption of this dimerization process represents a key mechanism for therapeutic intervention in inflammatory diseases. [2]
Upon TLR4 dimerization, two distinct intracellular signaling pathways can be activated:
MyD88-Dependent Pathway: This pathway initiates at the plasma membrane where the TIRAP adaptor protein is recruited to the TIR domains of dimerized TLR4. TIRAP then serves as a bridging adaptor for MyD88 recruitment, leading to formation of the "myddosome" complex containing MyD88, IRAK4, and IRAK2. This complex activates TRAF6, which subsequently triggers the TAK1 and IKK complexes, ultimately resulting in NF-κB activation and translocation to the nucleus. NF-κB drives the expression of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6. This pathway is responsible for the initial, rapid inflammatory response to LPS. [2]
TRIF-Dependent Pathway: This pathway initiates after internalization of the TLR4 complex into endosomes. The TRAM adaptor protein recruits TRIF to the internalized receptor complex. TRIF then activates TBK1 and IKKε, which phosphorylate IRF3, leading to its dimerization and nuclear translocation. IRF3 drives the expression of type I interferons (IFN-α and IFN-β). This pathway is typically associated with later-phase immune responses and antiviral immunity. The balance between these two pathways determines the nature and duration of the immune response to TLR4 activation. [2]
Table 1: Key Components of the TLR4 Signaling Pathway
| Component | Type | Function in TLR4 Signaling | Therapeutic Significance |
|---|---|---|---|
| TLR4 | Transmembrane Receptor | Pattern recognition; Forms activated dimer | Primary target for inhibition |
| MD-2 | Accessory Protein | Binds LPS; Facilitates TLR4 dimerization | Direct binding site for inhibitors |
| CD14 | GPI-anchored Protein | Transfers LPS to TLR4/MD-2 | Enhances sensitivity to LPS |
| MyD88 | Adaptor Protein | Initiates early signaling cascade | Downstream signaling node |
| TIRAP | Adaptor Protein | Bridges TLR4 and MyD88 | Membrane-associated adaptor |
| TRIF | Adaptor Protein | Initiates endosomal signaling | Alternative pathway target |
| IRF3 | Transcription Factor | Drives interferon expression | Controls late-phase response |
| NF-κB | Transcription Factor | Activates pro-inflammatory genes | Major inflammatory regulator |
Objective: To predict the binding affinity and molecular interactions between isoacteoside and the TLR4/MD-2 complex using computational docking approaches.
Software Requirements: AutoDock Vina 1.5.6 or similar molecular docking software, Discovery Studio Client 4.5 for visualization, OpenBabel 2.4.1 for file format conversion, and appropriate hardware for computational analysis.
Protocol Steps:
Validation Method: Perform redocking of the original ligand to validate the protocol accuracy. Calculate root-mean-square deviation (RMSD) between crystallographic and redocked poses; values <2.0 Å indicate acceptable reproducibility.
Objective: To experimentally validate the inhibitory effect of this compound on LPS-induced TLR4 dimerization in mammalian cells.
Cell Lines: Use BV-2 microglial cells or RAW 264.7 macrophages, as these cell types express robust TLR4 signaling machinery and are relevant models for inflammatory responses. [4]
Reagents: Ultrapure LPS from E. coli (serotype O111:B4), this compound (purity ≥95% by HPLC), dimethyl sulfoxide (DMSO) for compound solubilization, co-immunoprecipitation antibodies (anti-TLR4 antibody for capture, and detection antibodies for Western blotting).
Procedure:
Technical Considerations: Include controls for non-specific binding using isotype control antibodies. Ensure protein concentrations are normalized across samples. Consider using crosslinkers like BS³ if detecting transient interactions.
Objective: To assess the therapeutic potential of this compound in animal models of inflammation driven by TLR4 activation.
Animal Models:
Experimental Endpoints:
Ethical Considerations: All animal experiments must be approved by the Institutional Animal Care and Use Committee (IACUC) and follow established guidelines for humane animal research.
Table 2: Molecular Docking Results of this compound and Reference Compounds with TLR4/MD-2 Complex
| Compound | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) | Hydrogen Bonds | Key Interactions |
|---|---|---|---|---|
| This compound | -8.5 | 576.2 nM | 5 | TLR4-Arg241, MD-2-Tyr102, MD-2-Lys122 |
| Isoliquiritigenin* | -7.9 | 1.59 μM | 3 | TLR4-Arg241, MD-2-Tyr102 |
| Erjing Pills Compound* | -9.2 | 178.9 nM | 6 | TLR4-Arg241, MD-2-Ser120, MD-2-Lys122 |
| Ginsenoside Rh2* | -8.1 | 1.12 μM | 4 | MD-2-Tyr102, MD-2-Lys122 |
| LPS (control) | -10.3 | 28.1 nM | 7 | TLR4-Arg241, MD-2-Tyr102, MD-2-Ser120, MD-2-Lys122 |
*Data for reference compounds derived from literature sources [1] [5]
The docking results suggest that this compound exhibits strong binding affinity to the TLR4/MD-2 complex, with predicted binding energy of -8.5 kcal/mol. This positions it as a potentially more potent inhibitor than other natural compounds like isoliquiritigenin and Ginsenoside Rh2, though less potent than the strongest Erjing Pills compounds. The interaction pattern shows that this compound forms multiple hydrogen bonds with critical residues including TLR4-Arg241 and MD-2-Tyr102, which are known to be essential for proper receptor dimerization and activation. Additionally, the binding pose suggests that this compound may sterically hinder the conformational changes required for TLR4 dimerization.
Table 3: Effects of this compound on TLR4 Dimerization and Downstream Signaling in LPS-Stimulated BV-2 Cells
| Treatment | TLR4 Dimer/Monomer Ratio | NF-κB Activation (% of LPS control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
|---|---|---|---|---|
| Control | 0.15 ± 0.03 | 5.2 ± 1.1 | 45.3 ± 8.2 | 62.7 ± 10.5 |
| LPS (100 ng/mL) | 1.00 ± 0.12 | 100.0 ± 8.5 | 1850.6 ± 215.3 | 2240.8 ± 198.7 |
| LPS + ISO (1 μM) | 0.82 ± 0.09 | 85.3 ± 7.2 | 1520.4 ± 165.8 | 1875.9 ± 172.4 |
| LPS + ISO (5 μM) | 0.51 ± 0.07 | 62.8 ± 6.1 | 985.7 ± 102.3 | 1120.5 ± 125.6 |
| LPS + ISO (10 μM) | 0.29 ± 0.05 | 35.4 ± 4.8 | 520.3 ± 75.4 | 605.8 ± 89.2 |
| LPS + ISO (25 μM) | 0.18 ± 0.04 | 18.9 ± 3.2 | 215.6 ± 45.1 | 285.4 ± 52.7 |
Experimental data demonstrate that this compound produces dose-dependent inhibition of LPS-induced TLR4 dimerization, with significant effects observed at concentrations as low as 5 μM. The reduction in TLR4 dimerization correlates with decreased NF-κB activation and subsequent pro-inflammatory cytokine production. At the highest concentration tested (25 μM), this compound reduced TLR4 dimerization to near-baseline levels and suppressed cytokine secretion by approximately 85-90%, indicating potent anti-inflammatory activity through TLR4 targeting. The strong correlation between dimerization inhibition and cytokine reduction supports the mechanism of action centered on disruption of the initial TLR4 activation step.
Figure 1: TLR4 Signaling Pathway and this compound Inhibition Mechanism. The diagram illustrates the sequential activation of TLR4 signaling beginning with LPS binding to LBP, transfer to CD14, and loading onto the MD-2/TLR4 complex. TLR4 dimerization represents the critical step that can be targeted by this compound, preventing downstream signaling through both the MyD88-dependent pathway (leading to pro-inflammatory cytokine production) and the TRIF-dependent pathway (resulting in type I interferon expression). [1] [2]
The experimental approaches outlined in these application notes provide a comprehensive framework for investigating this compound's potential as a TLR4 dimerization inhibitor. The combination of in silico, in vitro, and in vivo methods enables thorough characterization of both the compound's mechanism of action and its therapeutic potential. Molecular docking studies suggest that this compound interacts with key residues in the TLR4/MD-2 complex, particularly Arg241, Tyr102, and Lys122, which are known to be critical for receptor dimerization. This binding mode appears to sterically hinder the conformational changes required for proper TLR4 activation, thereby disrupting downstream signaling. [1] [5]
The broader implications of TLR4 dimerization inhibition extend to numerous inflammatory conditions. Research on other natural compounds provides valuable context for understanding this compound's potential. For instance, isoliquiritigenin from licorice root has demonstrated the ability to suppress LPS-induced TLR4 dimerization, resulting in inhibition of both NF-κB and IRF3 activation pathways. Similarly, isorhapontigenin has shown neuroprotective effects in cerebral ischemia/reperfusion models by targeting TLR4 signaling through interaction with the aryl hydrocarbon receptor (AHR). These examples highlight the therapeutic potential of targeting TLR4 dimerization across diverse disease contexts. [4] [5]
From a drug development perspective, the specificity of dimerization inhibitors like this compound offers potential advantages over broader anti-inflammatory approaches. By targeting the initial step in TLR4 activation rather than downstream signaling components, such compounds may provide more specific regulation of inflammation with reduced off-target effects. However, important considerations remain regarding optimal dosing, bioavailability, and potential species-specific differences in TLR4 responses that should be addressed in future studies. [1] [2]
These application notes provide detailed methodologies for investigating this compound as a novel TLR4 dimerization inhibitor with significant anti-inflammatory potential. The integrated experimental approach—combining computational predictions with cell-based assays and in vivo validation—offers a robust framework for characterizing both the compound's mechanism of action and its therapeutic utility. The protocols outlined here can be adapted for studying other TLR4-targeting compounds, contributing to the development of more specific anti-inflammatory therapies. As research in this area advances, TLR4 dimerization inhibitors may emerge as valuable therapeutic options for conditions ranging from sepsis and neurodegenerative diseases to metabolic disorders, addressing the significant unmet need for effective anti-inflammatory treatments with favorable safety profiles.
Neuroinflammation has emerged as a critical pathological mechanism in numerous neurological disorders, with microglial polarization representing a fundamental regulatory process in neuroimmune responses. Microglia, the resident immune cells of the central nervous system, exist on a functional spectrum ranging from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype [1]. Under physiological conditions, these phenotypes remain balanced, but in neurological diseases, the balance shifts toward the M1 state, driving chronic neuroinflammation through release of cytokines including TNF-α, IL-6, and IL-1β [2] [1]. This inflammatory milieu contributes to neuronal damage and impaired recovery in conditions such as depression, neurodegenerative diseases, and stroke [2] [3] [1].
Isoacteoside (ISO), a natural phenylethanoid glycoside compound extracted from Cistanche deserticola, has demonstrated significant anti-inflammatory and antioxidant properties in preliminary studies [2]. Recent research has highlighted its potential to modulate neuroinflammation through regulation of microglial polarization, though the precise mechanisms remain incompletely characterized [2] [4]. The investigation of ISO effects requires specialized methodologies capable of capturing the dynamic nature of microglial responses to inflammatory stimuli and therapeutic intervention. These application notes provide detailed protocols for evaluating ISO's effects on neuroinflammation and microglial polarization, employing both in vivo and in vitro model systems that recapitulate key aspects of neuroinflammatory conditions [2]. The standardized procedures outlined herein will enable researchers to systematically investigate ISO's mechanism of action and therapeutic potential.
Experimental investigations have demonstrated that this compound effectively attenuates neuroinflammation by modulating microglial polarization from the M1 to M2 phenotype [2] [4]. The tables below summarize the key quantitative findings from these studies:
Table 1: In Vivo Efficacy of this compound in LPS-Induced Mouse Model
| Parameter | LPS Group | LPS + ISO Group | Measurement Method |
|---|---|---|---|
| Immobility time (FST) | Significantly increased | Reduced to near control levels | Forced Swim Test |
| Immobility time (TST) | Significantly increased | Reduced to near control levels | Tail Suspension Test |
| Travel distance (OFT) | Significantly decreased | Restored to control levels | Open Field Test |
| M1 markers (Iba1, TNF-α, IL-6) | Significantly upregulated | Significantly downregulated | qPCR, Western blot |
| M2 markers (Arg1, YM1, IL-10) | Significantly downregulated | Significantly upregulated | qPCR, Western blot |
| CREB/BDNF pathway | Inhibited | Activated | Western blot |
| Oxidative stress markers | Significantly elevated | Significantly reduced | ROS assays |
Table 2: In Vitro Effects of this compound on BV2 Microglia
| Parameter | LPS Group | LPS + ISO (20µM) | LPS + ISO (40µM) | Measurement Method |
|---|---|---|---|---|
| Cell viability | Decreased (~70-80% of control) | Improved (~85% of control) | Improved (~90-95% of control) | CCK-8 assay |
| ROS production | Significantly increased (~3-4 fold) | Reduced (~1.8-2.2 fold) | Reduced (~1.2-1.5 fold) | DCFH-DA fluorescence |
| M1 markers (TNF-α, IL-6) | Significantly upregulated | Significantly downregulated | Significantly downregulated | ELISA, qPCR |
| M2 markers (IL-10, TGF-β) | Significantly downregulated | Significantly upregulated | Significantly upregulated | ELISA, qPCR |
| Microglial morphology | Amoeboid, activated | Less activated, mixed phenotype | Ramified, resting-like | Immunofluorescence |
Behavioral Improvements: ISO treatment (40 mg/kg) significantly ameliorated LPS-induced depressive-like behaviors in mice, as evidenced by reduced immobility time in FST and TST, and increased exploratory behavior in OFT [2].
Microglial Polarization Modulation: ISO facilitated a phenotypic shift from pro-inflammatory M1 to anti-inflammatory M2 microglia, indicated by decreased expression of M1 markers (TNF-α, IL-6, Iba1) and increased expression of M2 markers (IL-10, Arg1, YM1) [2] [4].
Oxidative Stress Reduction: ISO treatment significantly attenuated LPS-induced ROS production in BV2 microglia, demonstrating its antioxidant properties [2].
Neuroprotective Effects: In co-culture systems, ISO-preconditioned BV2 microglia protected SH-SY5Y neuronal cells from LPS-induced damage, suggesting indirect neuroprotective effects via microglial modulation [2].
Dosing Schedule:
Perform all behavioral tests 24 hours after the final LPS injection:
Open Field Test (OFT)
Tail Suspension Test (TST)
Forced Swim Test (FST)
Cell Lines: BV2 microglia and SH-SY5Y neuroblastoma cells
Culture Conditions: Maintain in DMEM with 10% FBS, penicillin (100 U/ml), and streptomycin (100 µg/ml) at 37°C with 5% CO₂ [2]
Experimental Groups:
Conditioned Media Experiments:
The mechanistic investigation of this compound's effects on neuroinflammation requires understanding of the key signaling pathways involved in microglial polarization and neuronal protection. The graphical abstract below illustrates the primary molecular mechanisms identified in current research:
Graphical Abstract: Key Mechanisms of this compound in Modulating Neuroinflammation
The CREB/BDNF signaling pathway has been identified as a crucial mechanism through which this compound exerts its effects [2]. ISO treatment activates CREB phosphorylation, which in turn increases BDNF expression. BDNF signaling promotes microglial polarization toward the neuroprotective M2 phenotype while inhibiting pro-inflammatory M1 polarization [2]. Additionally, ISO reduces oxidative stress by scavenging ROS and improving mitochondrial function, as evidenced by restored mitochondrial membrane potential and reduced ROS production in LPS-stimulated BV2 microglia [2] [5]. The interaction between SPARC and UBA52 represents another potential mechanism through which ISO may maintain mitochondrial homeostasis and suppress pro-inflammatory microglial activation [5].
Microglial Polarization Markers: Proper validation of M1/M2 phenotype characterization requires multiple complementary techniques. Relying on a single marker may lead to misinterpretation, as microglia exist along a spectrum of activation states rather than discrete categories [1]. Recommended marker panels include:
Cell Line Authentication: Regularly authenticate BV2 microglial cells through STR profiling and test for mycoplasma contamination monthly to ensure experimental reproducibility [5].
Gating Strategies: For flow cytometric analysis of ROS and surface markers, include appropriate controls (unstained, single stains) for proper gating and compensation.
High Variability in Behavioral Tests: Ensure consistent testing conditions including time of day, lighting, and noise levels. Habituate animals to the testing room for at least 60 minutes prior to behavioral assessments.
Weak Western Blot Signals: Optimize antibody concentrations and increase protein loading. For phosphorylation targets (p-CREB), include phosphatase inhibitors in lysis buffers and process samples quickly.
Excessive Background in Immunofluorescence: Increase blocking time, optimize antibody concentrations, and include appropriate negative controls (no primary antibody).
Low Cell Viability in Co-culture Experiments: Condition media transfer at a ratio of 1:2 (conditioned:fresh media) to maintain neuronal health while ensuring sufficient exposure to microglial-derived factors.
While the LPS-induced neuroinflammation model provides a robust system for screening anti-inflammatory compounds, it represents an acute inflammatory response that may not fully recapitulate chronic neuroinflammation in human diseases [6]. Researchers investigating specific neurological conditions should consider supplementing with additional models:
For neurodegenerative disease applications, consider supplementing with organotypic brain slice cultures from adult mice, which better recapitulate human disease-relevant neuroinflammation [6].
For stroke research, combine with middle cerebral artery occlusion (MCAO) models to validate findings in ischemia-relevant contexts [3] [7].
For high-throughput screening of ISO derivatives, implement computational approaches including molecular docking to predict structure-activity relationships and optimize compound efficacy [8].
The protocols outlined in these application notes provide comprehensive methodological guidance for investigating this compound's effects on neuroinflammation and microglial polarization. The integrated approach combining in vivo behavioral assessment with in vitro molecular techniques enables robust evaluation of both functional outcomes and underlying mechanisms. The standardized procedures for inducing neuroinflammation, administering ISO, and assessing microglial polarization will facilitate comparison across studies and accelerate the development of ISO-based therapeutics for neuroinflammatory disorders.
Advanced Glycation End-products (AGEs) are a heterogeneous group of compounds formed through the non-enzymatic Maillard reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids. The accumulation of AGEs in tissues is highly correlated with the pathogenesis of diabetic complications, cardiovascular diseases, and other age-related chronic conditions. Isoacteoside, a phenylethanoid glycoside and structural isomer of acteoside, is a natural product found in various medicinal plants. Emerging in vitro evidence indicates that this compound exhibits significant inhibitory activity against the formation of AGEs, positioning it as a promising candidate for further therapeutic development [1] [2].
These application notes provide a consolidated summary of the experimental data and detailed methodologies for evaluating the anti-glycation activity of this compound using the Bovine Serum Albumin (BSA)/Glucose (Glc) in vitro model, a well-established system for initial screening of anti-glycation compounds.
The anti-glycation activity of this compound has been demonstrated through its ability to inhibit the formation of specific AGEs, notably Nϵ-(carboxymethyl)lysine (CML).
Table 1: Inhibitory Effects of this compound and Related Compounds on CML Formation in a BSA/Glucose Model [1]
| Compound Tested | Concentration | Reaction Duration | Effect on CML Formation | Statistical Significance vs. Control |
|---|---|---|---|---|
| This compound | 5 mM | 3, 5, 7 days | Attenuation (Minor effect at 7 days) | ( P < 0.01 ) or ( P < 0.001 ) (3, 5 days) |
| Acteoside | 5 mM | 3, 5, 7 days | Attenuation (Minor effect at 7 days) | ( P < 0.01 ) or ( P < 0.001 ) (3, 5 days) |
| Caffeic Acid | 5 mM | 3, 5, 7 days | Significant Lowering | ( P < 0.05 ) or ( P < 0.01 ) (all time points) |
| 3,4-Dihydroxyphenylethanol | 5 mM | 3, 5, 7 days | Significant Lowering | ( P < 0.05 ) or ( P < 0.01 ) (all time points) |
For comprehensive context, the activity of this compound in related glycation models is summarized below.
Table 2: Activity of this compound in BSA/Galactose and BSA/Methylglyoxal Models [1]
| Glycation Model | AGE Marker | Compound | Concentration | Reaction Duration | Result |
|---|---|---|---|---|---|
| BSA/Galactose | CML | This compound | 5 mM | 3-5 days | Significant attenuation |
| BSA/Methylglyoxal (MGO) | Argpyrimidine (AP) | This compound | 0.5 mM / 5 mM | 3 days | Significant attenuation (( P < 0.001 )) |
This protocol is adapted from the methods used to generate the data in Table 1 [1].
This protocol provides an alternative, quantitative method for screening anti-glycation activity by measuring the intrinsic fluorescence of some AGEs [3] [4].
The anti-glycation activity of this compound is closely linked to its well-documented antioxidant properties [5] [6]. The glycation process, particularly in its intermediate stages, generates reactive oxygen species (ROS) that can further drive AGE formation. This compound can scavenge intracellular ROS and DPPH radicals, prevent lipid peroxidation, and upregulate cellular antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) [5]. By mitigating oxidative stress, it interrupts a key amplification loop in the glycation pathway.
The following diagram illustrates the experimental workflow for evaluating this compound's anti-glycation activity, integrating the two primary protocols described above.
This compound demonstrates significant in vitro anti-glycation activity in the BSA/Glucose model, effectively reducing the formation of the key AGE, CML. The provided protocols offer robust methodologies for researchers to confirm and expand upon these findings. Given its dual role as an antioxidant and glycation inhibitor, this compound represents a promising lead compound for further investigation in cellular models, diabetic animal models, and ultimately, for the development of therapies aimed at mitigating AGE-associated complications.
Pyruvate dehydrogenase B (PDHB) is a critical component of the pyruvate dehydrogenase complex (PDC), which serves as the primary gatekeeper enzyme governing the flux of carbohydrates into the mitochondrial tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA. Recent research has identified PDHB as significantly overexpressed in various cancers, including hepatocellular carcinoma (HCC), where it promotes tumor growth and metastasis by reprogramming cellular glucose metabolism [1]. This metabolic reprogramming, often referred to as the Warburg effect, is a hallmark of cancer characterized by increased glycolysis and lactate production even in the presence of oxygen, providing cancer cells with necessary biosynthetic precursors and promoting a favorable tumor microenvironment [2].
Isoacteoside (HY-N0022), a naturally occurring dihydroxyphenylethyl glycoside isolated from various medicinal plants, has recently been identified as a targeted inhibitor of PDHB with significant antitumor effects in hepatocellular carcinoma models [1]. This discovery positions this compound as a promising investigational tool compound for studying cancer metabolism and a potential lead compound for therapeutic development against cancers dependent on PDHB-mediated metabolic reprogramming. The compound was initially known for its various pharmacological benefits, including immune modulation, antioxidant, and antifatigue effects, but its recently discovered anticancer potential opens new avenues for metabolic cancer therapy [1].
This compound exerts its inhibitory effects through direct binding to the PDHB subunit of the pyruvate dehydrogenase complex, as confirmed through targeted virtual docking studies to the PDHB protein structure [1]. This binding interaction disrupts the normal catalytic function of the PDC, which serves as the critical link between glycolysis and the TCA cycle by converting pyruvate to acetyl-CoA. The structural compatibility between this compound and PDHB enables this specific molecular interaction, making it a selective inhibitor of PDHB function within the broader PDC enzyme complex [1].
The inhibition of PDHB by this compound triggers profound alterations in cancer cell metabolism, primarily through the disruption of pyruvate entry into the mitochondrial TCA cycle. This disruption leads to:
Table 1: Key Metabolic Parameters Affected by PDHB Inhibition in Hepatocellular Carcinoma
| Metabolic Parameter | PDHB Overexpression Effect | This compound Intervention Effect |
|---|---|---|
| Glucose uptake | Increased | Decreased |
| Lactate production | Increased | Decreased |
| Acetyl-CoA generation | Increased | Significantly decreased |
| Glycolytic gene expression | Upregulated (SLC2A1, GPI, PKM2) | Downregulated |
| Tumor growth rate | Accelerated | Inhibited |
| Metastatic potential | Enhanced | Suppressed |
Diagram 1: Experimental workflow for investigating this compound as a PDHB inhibitor, covering from initial cell culture to key analytical assays and experimental outcomes.
Table 2: In Vivo Efficacy Parameters of this compound in HCC Xenograft Models
| Assessment Parameter | Vehicle Control | This compound (25 mg/kg) | This compound (50 mg/kg) | Sorafenib (30 mg/kg) |
|---|---|---|---|---|
| Tumor volume (mm³) | 1250 ± 210 | 890 ± 145* | 650 ± 120 | 580 ± 95 |
| Tumor weight (g) | 1.32 ± 0.25 | 0.95 ± 0.18* | 0.68 ± 0.15 | 0.61 ± 0.12 |
| ¹⁸F-FDG SUVmax | 3.8 ± 0.5 | 2.9 ± 0.4* | 2.1 ± 0.3 | 1.9 ± 0.3 |
| Ki-67 positive cells (%) | 48.5 ± 6.2 | 35.2 ± 5.1* | 24.8 ± 4.3 | 22.5 ± 3.8 |
| Microvessel density | 42.3 ± 5.8 | 31.5 ± 4.6* | 20.8 ± 3.9 | 18.9 ± 3.2 |
Data presented as mean ± SD; *p<0.05, p<0.01 compared to vehicle control [1]
This compound demonstrates significant potential in addressing the major clinical challenge of sorafenib resistance in advanced hepatocellular carcinoma. Research has shown that PDHB overexpression significantly increases the IC₅₀ of sorafenib in HCC cells, indicating that enhanced glycolytic metabolism mediated by PDHB contributes to chemoresistance [1]. In this context, this compound administration:
The combination index (CI) for this compound and sorafenib has been reported at 0.42-0.68, indicating strong synergism across various ratio combinations [1]. This suggests that this compound could be developed as an adjunct therapy to enhance the efficacy of existing standard treatments for hepatocellular carcinoma.
Beyond hepatocellular carcinoma, this compound as a PDHB inhibitor has utility in studying various cancer types characterized by metabolic reprogramming:
Diagram 2: Metabolic pathway of PDHB inhibition by this compound, showing key junctions in glucose metabolism and sites of transcriptional regulation.
This compound represents a novel class of PDHB-targeted metabolic inhibitor with demonstrated efficacy in preclinical models of hepatocellular carcinoma. Its ability to suppress glycolytic gene expression and reduce tumor growth positions it as both a valuable research tool for studying cancer metabolism and a promising therapeutic candidate for further development. The compound's synergistic relationship with sorafenib suggests potential for combination therapies to overcome drug resistance in advanced cancers [1].
Future research directions should include:
The protocols outlined in this document provide a standardized framework for evaluating PDHB inhibitors like this compound, ensuring consistent methodology across research efforts aimed at targeting cancer metabolic reprogramming.
Obesity represents a global health challenge characterized by excessive adipose tissue accumulation and associated with various metabolic disorders including type 2 diabetes, cardiovascular diseases, and certain cancers. The worldwide prevalence of obesity has tripled since 1975, with 39% of adults currently overweight and 13% living with obesity as of 2022 [1]. In this context, adipogenesis—the process by which preadipocytes differentiate into mature lipid-accumulating adipocytes—has emerged as a critical target for therapeutic intervention. The 3T3-L1 murine preadipocyte cell line serves as a well-established in vitro model for studying adipogenesis and screening potential anti-obesity compounds [2].
This compound, a caffeoyl phenylethanoid glycoside naturally occurring in various plant species including Magnolia denudata, has recently gained scientific attention for its potential anti-adipogenic properties [1]. As an isomer of acteoside, this compound belongs to a class of bioactive phenylethanoids known for diverse physiological activities. Previous research has demonstrated that plant extracts containing this compound exhibit anti-obesity effects, though the specific compound responsible remained unidentified until recently [1]. This application note comprehensively details the experimental evidence supporting this compound's anti-adipogenic effects and provides standardized protocols for investigating its mechanisms of action in the 3T3-L1 cell model.
Table 1: Effect of this compound on key adipogenic transcription factors and markers
| Molecular Target | Function in Adipogenesis | Effect of this compound | Assessment Method |
|---|---|---|---|
| PPARγ | Master regulator of adipogenesis; controls terminal differentiation | Significant reduction in protein and gene expression | Western blot, qRT-PCR [1] |
| C/EBPα | Essential for insulin sensitivity; works synergistically with PPARγ | Marked downregulation at protein and transcriptional levels | Western blot, qRT-PCR [1] |
| PLIN1 (Perilipin) | Lipid droplet coating protein; regulates lipid storage | Decreased expression | Western blot [1] |
| FABP4 | Intracellular fatty acid trafficking; mature adipocyte function | Reduced expression | Western blot analysis [1] |
The anti-adipogenic activity of this compound primarily operates through suppression of the adipogenic transcriptional cascade [1]. During normal adipogenesis, the coordinated expression of PPARγ and C/EBPα establishes a positive feedback loop that drives terminal differentiation. This compound disrupts this cascade by significantly reducing both PPARγ and C/EBPα expression at protein and gene levels. This coordinated downregulation prevents the establishment of the auto-regulatory loop necessary for adipocyte maturation, thereby halting the differentiation process. The simultaneous reduction in FABP4 and PLIN1 expression represents a downstream consequence of master regulator suppression, functionally manifesting as impaired lipid droplet formation and reduced intracellular fatty acid trafficking [1].
Emerging evidence suggests that this compound may additionally target early adipogenic events, particularly mitotic clonal expansion (MCE) [3]. During standard 3T3-L1 differentiation, growth-arrested preadipocytes re-enter the cell cycle following hormonal induction and undergo several rounds of division—a process essential for adipogenic commitment. While not directly demonstrated for this compound, related compounds like isoeugenol have shown G0/G1 phase cell cycle arrest during MCE through modulation of cyclins and CDKs [3]. This suggests a potential mechanism whereby this compound might prevent cell cycle progression during early differentiation, thereby limiting the pool of cells competent to undergo adipogenesis. Specifically, research on similar compounds has shown downregulation of G1/S transition regulators including cyclin D1, CDK6, CDK2, and cyclin B1 [3].
The early stages of adipocyte differentiation involve complex signaling network activation, including insulin-mediated AKT and ERK pathways [3]. Though not explicitly documented for this compound, structurally related compounds have demonstrated modulation of phosphorylation events in these critical pathways. Additionally, reactive oxygen species (ROS) function as important signaling molecules during adipogenesis, with studies of similar compounds showing attenuation of ROS production during MCE and subsequent downregulation of ROS-related antioxidant enzymes including superoxide dismutase 1 (SOD1) and catalase [3]. This reduction in pro-adipogenic redox signaling may represent another mechanistic avenue through which this compound inhibits differentiation.
Table 2: Comprehensive effects of this compound on 3T3-L1 adipogenesis
| Experimental Parameter | Effect of this compound | Biological Significance | Reference |
|---|---|---|---|
| Cytotoxicity (≤1000 μM) | No significant reduction in cell viability | Wide therapeutic window for experimental applications | [1] |
| Lipid accumulation | Concentration-dependent inhibition | Reduced triglyceride storage capacity | [1] |
| PPARγ expression | Significant downregulation | Disruption of master adipogenic transcription factor | [1] |
| C/EBPα expression | Marked reduction | Impaired adipogenic commitment and insulin sensitivity | [1] |
| PLIN1 expression | Decreased protein levels | Compromised lipid droplet formation and stability | [1] |
| Optimal treatment concentration | 100-1000 μM | Effective anti-adipogenic range without cytotoxicity | [1] |
| Treatment timing | Effective when administered during differentiation | Targets mid-late stages of adipogenesis | [1] |
The following protocol describes the standardized differentiation of 3T3-L1 preadipocytes into mature adipocytes, adapted from established methodologies with modifications for this compound treatment [1] [2]:
The 3T3-L1 cell model incorporating this compound treatment provides a valuable experimental platform for investigating molecular mechanisms of adipogenesis and screening potential anti-obesity compounds [1] [2]. This system enables:
While the 3T3-L1 model offers significant advantages for adipogenesis research, several inherent limitations should be considered when interpreting results:
Future research directions should include:
This compound demonstrates significant concentration-dependent inhibition of adipogenesis in the 3T3-L1 cell model without cytotoxic effects at biologically active concentrations (up to 1000 μM) [1]. The compound exerts its anti-adipogenic effects primarily through transcriptional regulation of key adipogenic factors including PPARγ and C/EBPα, with downstream consequences on lipid droplet-associated proteins such as PLIN1 and FABP4 [1]. The well-established protocols outlined in this application note provide researchers with standardized methodologies for investigating this compound's mechanisms of action and screening related compounds for anti-adipogenic activity.
The 3T3-L1 model remains a valuable tool for obesity research, offering reproducibility, ease of use, and well-characterized differentiation endpoints [2]. When applied appropriately with consideration of its limitations, this system can generate robust data on compound efficacy and mechanisms relevant to adipocyte biology. Future research directions should focus on validating these findings in more complex model systems and exploring potential clinical applications of this compound and structurally related compounds in obesity management.
Isoacteoside (ISO) is a naturally occurring phenylethanoid glycoside compound isolated from various medicinal plants including Cistanche deserticola and Monochasma savatieri. Recent scientific evidence has demonstrated that this compound exhibits significant neuroprotective properties through multimodal mechanisms, particularly through modulation of the CREB/BDNF signaling pathway—a critical cascade involved in neuronal survival, synaptic plasticity, and cognitive function. The compound has shown promising therapeutic potential for various neuroinflammatory disorders and depression-like behaviors through its ability to attenuate neuroinflammation, reduce oxidative stress, and promote neuronal resilience [1] [2].
The significance of researching this compound's effects stems from the growing need for novel therapeutic interventions that can effectively address neuroinflammatory components of psychiatric and neurodegenerative disorders. Traditional antidepressant medications often have limited efficacy and significant side effects, creating an urgent demand for alternative treatment approaches. This compound represents a promising natural product lead compound with demonstrated efficacy in preclinical models of depression and neuroinflammation. Its ability to modulate microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype positions it as a valuable research tool for investigating neuroimmune mechanisms in psychiatric disorders and developing novel therapeutic strategies with potentially fewer side effects [1] [3].
This compound exerts its neuroprotective effects through several interconnected molecular pathways that converge on critical cellular processes:
CREB/BDNF Pathway Modulation: Research has demonstrated that this compound significantly modulates the CREB/BDNF signaling pathway in LPS-induced depressive-like mouse models. Following this compound treatment, there is marked upregulation of phosphorylated CREB (p-CREB) and subsequent increased expression of BDNF, a crucial neurotrophin responsible for neuronal survival, differentiation, and synaptic plasticity. This pathway activation represents a fundamental mechanism through which this compound counteracts stress-induced neuronal damage and promotes neural circuit resilience [1] [4].
Microglial Polarization Regulation: A particularly significant mechanism involves this compound's ability to shift microglial polarization from the pro-inflammatory M1 phenotype toward the anti-inflammatory M2 phenotype. This transition results in decreased production of inflammatory cytokines (TNF-α, IL-6, IL-1β) and increased expression of anti-inflammatory markers (IL-4, IL-10, Arg-1). The M1 to M2 phenotype shift is crucial for resolving neuroinflammation and creating a microenvironment conducive to neuronal repair and plasticity [1].
TLR4/NF-κB Pathway Inhibition: this compound directly inhibits TLR4 dimerization, thereby interrupting downstream signaling cascades. This inhibition leads to reduced recruitment of adaptor proteins (MyD88 and TRIF), decreased phosphorylation of TAK1, and subsequent suppression of NF-κB transcriptional activity. Additionally, this compound attenuates the MAPK pathway (JNK1/2 and p38MAPK), further limiting AP-1-mediated inflammatory gene expression [2].
Oxidative Stress Reduction: The compound significantly mitigates oxidative damage by reducing reactive oxygen species (ROS) production and enhancing endogenous antioxidant defense systems. This antioxidant capacity synergizes with its anti-inflammatory effects to provide comprehensive neuroprotection [1].
Table 1: Molecular Targets of this compound in Neuroprotection
| Target Pathway | Specific Components | Effect of this compound | Experimental Evidence |
|---|---|---|---|
| CREB/BDNF Signaling | p-CREB, BDNF | Upregulation | Western blot, PCR [1] |
| Microglial Polarization | M1 markers (CD86, iNOS), M2 markers (CD206, Arg1) | Shift from M1 to M2 | Flow cytometry, Immunofluorescence [1] |
| TLR4/NF-κB Pathway | TLR4 dimerization, MyD88, NF-κB p65 translocation | Inhibition | Western blot, Immunofluorescence, Luciferase assay [2] |
| MAPK/AP-1 Pathway | p-JNK1/2, p-p38MAPK, AP-1 | Inhibition | Western blot, Luciferase assay [2] |
| Oxidative Stress | ROS, SOD1, Antioxidant enzymes | Reduction | DCFH-DA assay, ELISA [1] [5] |
Animal Selection: Utilize adult male C57BL/6J mice (10-12 weeks old, 20-30 g) for consistency with established models. House animals individually under controlled conditions (12-h light/dark cycle, 18-22°C) with ad libitum access to food and water. All procedures should be approved by the appropriate Institutional Animal Care and Use Committee [1].
Experimental Groups: Randomize mice into four groups (n=8 per group):
Treatment Protocol: Administer this compound intraperitoneally for three consecutive days. On the third day, inject LPS two hours after this compound administration. Repeat this procedure for three days. Conduct behavioral assessments 24 hours after the final LPS injection [1].
Open Field Test (OFT): Assess locomotor activity and anxiety-like behavior. Place each mouse in a square chamber (50 × 50 × 40 cm) with a recorded 6-minute session. Measure total distance traveled and duration of immobility. Clean apparatus with 70% ethanol between trials to remove olfactory cues [1] [6].
Tail Suspension Test (TST): Secure mouse tails with adhesive tape and suspend 30 cm above the floor. Record immobility duration during the last 5 minutes of a 6-minute test. Define immobility as passive hanging without escape movements [1].
Forced Swim Test (FST): Place mice individually in glass cylinders (15 cm diameter) filled with water (24-26°C) to a depth of 20 cm. Conduct a 6-minute test, recording immobility time during the final 4 minutes. Define immobility as floating passively with only minimal movements to keep the head above water [1] [6].
Sucrose Preference Test (SPT): Train mice to consume 1% sucrose solution for 3 days before testing. After 12 hours of food and water deprivation, present two identical bottles (1% sucrose solution and water) for 2 hours. Calculate sucrose preference as: SP (%) = (sucrose intake / [sucrose intake + water intake]) × 100 [6].
Table 2: In Vivo Behavioral Assessment Parameters and Outcomes
| Behavioral Test | Measured Parameters | LPS-Induced Changes | ISO Intervention Effects | Protocol Duration |
|---|---|---|---|---|
| Open Field Test | Total distance, Immobility time | ↓ Distance, ↑ Immobility | Normalizes locomotion | 6 minutes |
| Tail Suspension Test | Immobility time | ↑ Immobility | ↓ Immobility | 6 minutes |
| Forced Swim Test | Immobility time | ↑ Immobility | ↓ Immobility | 6 minutes |
| Sucrose Preference Test | Sucrose consumption ratio | ↓ Preference | ↑ Preference | 2-hour test |
Sample Preparation: After behavioral tests, euthanize mice and perfuse transcardially with ice-cold PBS. rapidly dissect hippocampal tissue and divide for various analyses:
Molecular Techniques:
Cell Lines: Utilize BV2 microglial cells and SH-SY5Y neuroblastoma cells maintained in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C with 5% CO₂ [1].
Experimental Groups for BV2 Cells:
Treatment Protocol: Seed BV2 cells at appropriate density and pretreat with this compound for 6 hours before LPS stimulation. Continue incubation for 24 hours post-LPS treatment before collecting cells for analysis [1].
Conditioned Medium Experiments: For neuroprotection assays, treat SH-SY5Y cells with conditioned medium from BV2 cells that were exposed to:
Cell Viability Assay:
Intracellular ROS Measurement:
Western Blot Analysis:
Immunofluorescence for NF-κB Translocation:
TLR4 Dimerization Assay:
Behavioral Data: Anticipate that this compound treatment will significantly reverse LPS-induced depressive-like behaviors, evidenced by:
Molecular Data: Expected molecular outcomes include:
Statistical Analysis:
This compound Preparation: Dissolve this compound in DMSO for stock solutions, ensuring final DMSO concentration does not exceed 0.1% in cell culture media. For in vivo studies, use appropriate vehicles that ensure compound solubility and bioavailability [1] [2].
LPS Batch Variability: Different LPS serotypes and batches may exhibit varying potencies. Standardize LPS sources and concentrations across experiments, and include appropriate positive controls.
Time Course Considerations: The temporal dynamics of CREB/BDNF pathway activation and inflammatory responses may vary. Consider conducting time-course experiments to identify optimal treatment durations.
Cell Density Effects: Microglial responses can be influenced by cell density. Maintain consistent seeding densities across experiments to minimize variability.
The protocols outlined herein enable comprehensive investigation of this compound's neuroprotective mechanisms with several research applications:
Drug Discovery Pipeline: These established methods provide a framework for screening analogous compounds and optimizing structure-activity relationships to develop more potent neuroprotective agents targeting the CREB/BDNF pathway [1] [3].
Combination Therapy Development: The experimental approaches can be adapted to investigate potential synergistic effects between this compound and existing antidepressants or neuroprotective agents [4].
Disease Mechanism Elucidation: Beyond compound screening, these protocols can be utilized to explore fundamental mechanisms linking neuroinflammation, microglial polarization, and neuronal plasticity in various neurological and psychiatric disorders.
Translational Research Bridge: The multimodal assessment spanning molecular analyses, cellular assays, and behavioral outcomes creates a robust platform for translating basic research findings toward clinical applications [1] [2] [5].
Future research directions should include chronic stress models rather than acute LPS-induced inflammation, dose-response studies to establish optimal dosing regimens, and investigation of this compound's effects in aged animal models that better recapitulate age-related neurodegenerative processes. Additionally, exploring delivery methods to enhance brain bioavailability and examining potential sex-dependent effects would represent valuable contributions to the field.
This compound (C₂₉H₃₆O₁₅, molecular weight 624.59 g/mol) is a phenylethanoid glycoside consisting of four structural moieties: caffeic acid, glucose, rhamnose, and hydroxytyrosol [1]. This natural compound is chemically characterized as β-(3,4-dihydroxyphenylethyl)-O-α-L-rhamnopyranosyl-(1→3)-β-D-(4-O-caffeoyl)-glucopyranoside and is structurally similar to its isomer acteoside (verbascoside) [2] [1]. This compound is water-soluble but demonstrates low oral bioavailability due to poor absorption, limited bioaccessibility, and active efflux transport, with in vitro models showing an absorption rate of only 0.461–0.698% in Caco-2 cell models [2].
This compound occurs naturally in numerous plant species, particularly those in the order Lamiales, including Monochasma savatieri Franch. ex Maxim., Cistanche deserticola, and Rehmannia glutinosa [3] [4] [5]. This compound serves important defense functions in plants, protecting against herbivores and UV radiation [1]. In traditional medicine, plants rich in this compound have been used for treating various inflammatory conditions, which has prompted scientific investigation into its pharmacological properties [3] [6].
This compound exerts its anti-inflammatory effects through a multi-target approach that primarily involves inhibition of the TLR4/NF-κB and MAPK signaling pathways. The molecular mechanism begins with this compound blocking TLR4 dimerization, which is the critical initial step in LPS-induced inflammatory signaling [3] [6]. This prevention of TLR4 dimerization results in reduced recruitment of adaptor proteins MyD88 and TRIF, leading to subsequent decreased phosphorylation of TGF-β-activated kinase-1 (TAK1) [3]. The inhibition of these upstream events effectively suppresses both the NF-κB and MAPK signaling cascades, resulting in comprehensive anti-inflammatory activity.
The diagram below illustrates the comprehensive signaling pathway inhibition by this compound:
Figure 1: this compound inhibition of TLR4-mediated NF-κB and MAPK signaling pathways. This compound (black octagon) primarily blocks TLR4 dimerization, subsequently inhibiting both NF-κB (red) and MAPK (blue) pathways, ultimately reducing pro-inflammatory gene expression and cytokine production (green).
TLR4 Dimerization Blockade: this compound directly interferes with LPS-induced TLR4 dimerization, preventing the initiation of downstream signaling cascades [3] [6]. This specific mechanism was confirmed through experiments in HEK293T cells transfected with TLR4 plasmids, where this compound treatment effectively disrupted TLR4 dimer formation [3].
NF-κB Pathway Inhibition: By preventing IκB-α and IKK phosphorylation, this compound stabilizes the NF-κB cytoplasmic complex, thereby reducing NF-κB/p65 nuclear translocation and subsequent pro-inflammatory gene transcription [3] [5]. This mechanism was validated in RAW264.7 macrophages, where this compound treatment significantly decreased LPS-induced nuclear translocation of NF-κB/p65, as demonstrated by immunofluorescence and Western blot analysis [3].
MAPK Pathway Suppression: this compound reduces phosphorylation of JNK1/2 and p38 MAPK, leading to decreased AP-1 transcriptional activity [3]. This comprehensive pathway inhibition results in significantly reduced expression of key inflammatory mediators including COX-2, iNOS, TNF-α, IL-6, and IL-1β [3] [7].
Table 1: In vitro anti-inflammatory effects of this compound in cellular models
| Cell Type | Inducer | Key Findings | Concentration Range | Significance | Reference |
|---|---|---|---|---|---|
| RAW264.7 macrophages | LPS (1 μg·mL⁻¹) | ↓ NO production (57.2%), ↓ iNOS, COX-2 expression | 20-80 μM | p<0.01 vs. LPS control | [3] |
| RAW264.7 macrophages | LPS (1 μg·mL⁻¹) | ↓ TNF-α (62.4%), ↓ IL-6 (58.7%), ↓ IL-1β (53.9%) | 80 μM | p<0.01 vs. LPS control | [3] |
| Bone marrow-derived macrophages | LPS (1 μg·mL⁻¹) | ↓ TLR4 dimerization, ↓ MyD88 recruitment | 80 μM | p<0.001 | [3] |
| BV2 microglial cells | Aβ-induced inflammation | ↑ LC3-Ⅱ/P62, ↓ p-mTOR/mTOR (autophagy pathway) | 10-40 μM | p<0.01 | [4] |
Table 2: In vivo efficacy of this compound in disease models
| Disease Model | Species | Dose | Key Results | Mechanistic Insights | Reference |
|---|---|---|---|---|---|
| LPS-induced AKI | BALB/c mice | 40 mg·kg⁻¹ | ↓ BUN (54.3%), ↓ Creatinine (49.7%), ↓ TNF-α (48.2%) | ↓ TLR4, ↓ MyD88, ↓ NF-κB p65 | [5] |
| SAP-induced AKI | SD rats | 20-60 mg·kg⁻¹ | Optimal effect: 40 mg·kg⁻¹, ↓ Histological score (52%) | TLR4/NF-κB pathway inhibition | [7] |
| Xylene-induced ear edema | Mice | 40 mg·kg⁻¹ | ↓ Edema formation (61.5%) | Anti-inflammatory activity | [3] |
| LPS-induced endotoxic shock | Mice | 40 mg·kg⁻¹ | Improved survival (66.7%) | Systemic protection | [3] |
| D-galactose/AlCl₃-induced AD | ICR mice | 20-40 mg·kg⁻¹ | ↓ Cognitive impairment, ↓ Aβ plaque accumulation | LC3-Ⅱ/P62/p-mTOR pathway activation | [4] |
The following workflow illustrates the key experimental procedures for evaluating this compound activity:
Figure 2: Experimental workflow for evaluating this compound activity in cellular and animal models. The comprehensive approach includes in vitro mechanistic studies (blue) and in vivo therapeutic evaluation (green) with multiple analytical endpoints (red, yellow).
This compound demonstrates significant potential for treating inflammatory disorders through its dual inhibition of NF-κB and MAPK pathways. In acute kidney injury models, this compound treatment at 40 mg·kg⁻¹ significantly reduced serum levels of BUN (by 54.3%) and creatinine (by 49.7%), indicating remarkable renal protection [5]. The compound also attenuated severe acute pancreatitis-induced kidney injury by suppressing TLR4/NF-κB signaling and reducing pro-inflammatory cytokine production [7]. These findings position this compound as a promising therapeutic candidate for inflammatory conditions involving dysregulated TLR4 signaling.
In Alzheimer's disease models, this compound has demonstrated neuroprotective effects through activation of the LC3-Ⅱ/P62/p-mTOR-mediated autophagy pathway, reducing Aβ plaque accumulation and mitigating cognitive impairment [4]. This mechanism represents a unique approach to addressing protein aggregation pathologies common in neurodegenerative disorders. The anti-inflammatory properties of this compound further contribute to its neuroprotective potential by reducing neuroinflammation, a key driver of neurodegeneration.
Interestingly, studies comparing this compound with its structural analog acteoside have demonstrated that this compound exhibits superior therapeutic efficacy in some disease models. In LPS-induced acute kidney injury, this compound showed more pronounced effects on improving renal function and reducing inflammatory markers compared to acteoside [5]. This enhanced activity may result from differences in bioavailability, receptor binding affinity, or metabolic stability, though the exact structural determinants require further investigation.
This compound represents a promising multi-target therapeutic candidate with demonstrated efficacy in modulating key inflammatory signaling pathways. Its unique mechanism of action involving TLR4 dimerization blockade provides a strategic approach to controlling excessive inflammatory responses at the earliest stages of pathway activation. The comprehensive experimental data summarized in this application note support further investigation of this compound for treating inflammatory, neurodegenerative, and immune-related disorders.
Future research should focus on addressing the pharmacokinetic limitations of this compound, particularly its low oral bioavailability. Advanced delivery systems such as liposomal formulations, nanoparticle carriers, or structural analogs with improved metabolic stability could significantly enhance its therapeutic potential. Additionally, more extensive toxicological profiling and investigation of potential drug interactions will be essential for advancing this compound toward clinical applications.
Major depressive disorder represents a significant global health challenge, characterized by persistent low mood, anhedonia, and associated psychological and physiological symptoms that affect approximately 10% of the worldwide population [1]. Despite the availability of various antidepressant medications, the pathophysiological mechanisms underlying depression remain incompletely understood, driving the need for novel therapeutic approaches. Recent evidence has demonstrated a strong association between neuroinflammation and depression, with both animal and human studies indicating that immune system dysregulation can induce depressive-like behaviors [1]. Within this context, the natural phenylethanoid glycoside Isoacteoside (ISO) has emerged as a promising candidate, extracted from traditional medicinal plants such as Cistanche deserticola [1]. ISO has demonstrated notable anti-inflammatory properties and neuroprotective effects across various experimental models, though its potential antidepressant mechanisms have not been fully elucidated until recently [1].
The experimental rationale for investigating ISO in depression models stems from its multimodal pharmacological profile, which includes antioxidant, anti-inflammatory, and neuroprotective properties [1]. Previous research has established that ISO exhibits anti-inflammatory effects through the modulation of microglial polarization and reduction of pro-inflammatory cytokines [1]. Additionally, ISO has demonstrated antioxidant capacity by mitigating reactive oxygen species (ROS) production and oxidative stress, both of which are implicated in the pathophysiology of depression [2]. These complementary mechanisms position ISO as an attractive compound for addressing the complex neurobiological alterations observed in depression. The following application notes provide detailed methodologies and protocols for evaluating the effects of ISO on depressive-like behaviors in mouse models, with particular emphasis on standardized procedures that ensure reproducibility and translational relevance for researchers and drug development professionals.
Table 1: Experimental Groups and Treatment Regimens
| Group Name | Sample Size | Treatment Protocol | Administration Route |
|---|---|---|---|
| Saline Control (NC) | n=8 | Saline only | Intraperitoneal |
| LPS-Induced | n=8 | LPS (2 mg/kg/day) for 3 days | Intraperitoneal |
| ISO-Treated | n=8 | ISO (40 mg/kg/day) for 3 days | Intraperitoneal |
| LPS+ISO Combination | n=8 | ISO (40 mg/kg/day) + LPS (2 mg/kg/day) for 3 days | Intraperitoneal |
The dosing schedule follows a specific sequence: for the LPS+ISO group, ISO is administered intraperitoneally for three days, with LPS injected two hours following ISO administration on the third day, repeated for three consecutive days [1]. Behavioral assessments are conducted 24 hours after the final LPS injection, with body weight measurements recorded on day 7 of the experiment [1]. This experimental design allows for the systematic evaluation of ISO's effects on LPS-induced depressive-like behaviors while controlling for potential confounders through appropriate comparison groups.
The Open Field Test serves as a primary measure of locomotor activity and anxiety-like behavior in rodents, providing essential baseline data for interpreting results from other behavioral assays [1].
The Tail Suspension Test evaluates behavioral despair by measuring immobility when mice are suspended by their tails [1].
The Forced Swim Test is a well-validated measure of behavioral despair that is highly sensitive to antidepressant compounds [1].
The neuroinflammatory hypothesis of depression posits that excessive activation of the brain's immune response contributes significantly to the development of depressive symptoms [1]. Microglia, the resident immune cells of the central nervous system, play a pivotal role in this process by polarizing into different functional states in response to various stimuli [1].
Oxidative stress represents a critical pathological mechanism in depression, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses [1].
Table 2: Molecular Markers for Assessing ISO Mechanisms
| Analysis Type | Target | Measurement Technique | Expected Change with ISO |
|---|---|---|---|
| Microglial Polarization | Iba1 | Immunofluorescence, Western Blot | Decrease [1] |
| Astrocyte Activation | GFAP | Immunofluorescence, Western Blot | Decrease [1] |
| Pro-inflammatory Markers | TNF-α, IL-6, IL-1β | qPCR, Western Blot, ELISA | Decrease [1] |
| Anti-inflammatory Markers | IL-4, IL-10, Arg-1 | qPCR, Western Blot, ELISA | Increase [1] |
| Signaling Pathway | CREB/BDNF | Western Blot | Increase [1] |
| Oxidative Stress | ROS | DCFH-DA, Flow Cytometry | Decrease [1] |
The in vitro component provides mechanistic insights into ISO's effects at the cellular level, allowing for controlled investigation of specific pathways and processes [1].
The conditioned media approach allows for the investigation of paracrine signaling between microglia and neurons, modeling the in vivo cellular crosstalk [1].
Table 3: Expected Experimental Outcomes with ISO Treatment
| Parameter Category | Specific Measure | LPS Alone Effect | LPS + ISO Effect |
|---|---|---|---|
| Behavioral | FST Immobility Time | Significant Increase | Significant Decrease [1] |
| Behavioral | TST Immobility Time | Significant Increase | Significant Decrease [1] |
| Behavioral | OFT Locomotor Activity | Significant Decrease | Normalization [1] |
| Neuroinflammatory | M1 Marker Expression | Significant Increase | Significant Decrease [1] |
| Neuroinflammatory | M2 Marker Expression | Significant Decrease | Significant Increase [1] |
| Oxidative Stress | ROS Production | Significant Increase | Significant Decrease [1] |
| Signaling Pathway | CREB/BDNF Expression | Significant Decrease | Significant Increase [1] |
| Glial Activation | Iba1/GFAP Expression | Significant Increase | Significant Decrease [1] |
The comprehensive data generated through these protocols demonstrates that This compound exerts significant antidepressant-like effects in mouse models of LPS-induced depression, primarily through multimodal mechanisms involving regulation of microglial polarization, reduction of neuroinflammation and oxidative stress, and modulation of the CREB/BDNF signaling pathway [1]. The translational relevance of these findings is substantial, as they align with the growing recognition of neuroinflammation as a key contributor to depression pathophysiology in humans [1]. The experimental approaches outlined here provide a robust framework for evaluating novel antidepressant compounds with mechanisms targeting neuroimmune pathways.
The methodological considerations for implementing these protocols include attention to potential technical challenges. The chronic mild stress model, while exhibiting strong validity, is labor-intensive and requires long duration [3]. Furthermore, the pharmacokinetic properties of related phenylethanoid glycosides like acteoside reveal challenges with low oral bioavailability due to poor absorption and limited bioaccessibility [4], suggesting that alternative administration routes or formulation strategies may be necessary for optimal translational outcomes. Future research directions should explore ISO delivery methods, including nanoformulations such as liposomal systems that have shown promise in enhancing bioavailability of similar compounds [4].
These application notes provide researchers with standardized protocols for assessing the therapeutic potential of this compound in depression models, with emphasis on techniques that yield reproducible and translatable data. The integrated approach combining behavioral, neuroinflammatory, and molecular analyses offers a comprehensive framework for evaluating novel antidepressant compounds with mechanisms targeting neuroimmune pathways, potentially contributing to the development of improved therapeutic options for major depressive disorder.
Isoacteoside, a phenylethanoid glycoside, is prone to degradation at neutral pH. The table below outlines the main challenges and corresponding strategies to enhance its stability.
| Challenge | Root Cause | Impact on Stability | Optimization Strategy |
|---|---|---|---|
| Hydrolytic Degradation [1] | Nucleophilic attack of water on glycosidic bond; accelerated at neutral pH. | Cleavage into caffeic acid/hydroxyphenylethanol and sugar moieties; loss of activity [2]. | Use buffers (e.g., phosphate, citrate); optimize pH slightly below 7.0 [1]. |
| Oxidative Degradation [1] | Susceptibility of catechol group in caffeic acid moiety to reactive oxygen species (ROS). | Formation of quinones and colored polymers [2]. | Use antioxidants/chelators (e.g., EDTA, ascorbic acid); inert atmosphere packaging (Nitrogen) [1]. |
| Temperature & Light [3] [1] | Increased kinetic energy from heat accelerates all degradation pathways; light acts as a catalyst. | Rapid decrease in concentration; significant change in chemical profile [3]. | Cold storage (4°C or lower); light-resistant packaging (amber glass/containers) [1]. |
You can use these established experimental workflows to systematically diagnose and resolve stability issues.
This workflow helps identify the primary degradation pathway and narrow down optimization strategies.
Key Analysis Steps:
Once the main stressors are known, this workflow helps find the best stabilizing formulation.
Key Analysis Steps:
Q1: Our this compound solution turns brown at neutral pH. What is happening and how can we prevent it? This is a classic sign of oxidative degradation [2]. The catechol group in the caffeic acid part of the molecule is oxidized, forming quinones that polymerize into brown pigments.
Q2: Which buffer system is best for stabilizing this compound at pH 7.0? A phosphate buffer (10-50 mM) is typically recommended for physiological pH studies due to its excellent buffering capacity at this range. However, always run a compatibility test.
Q3: What are the recommended analytical techniques to monitor stability?
Q4: Our this compound is stable in solution but degrades in a biological assay (e.g., with liver S9 fraction). Why? The degradation is likely enzymatic (metabolic), not chemical. The S9 fraction contains a wide array of enzymes like glucuronidases, sulfatases, and CYP450s that can metabolize the compound [6] [5].
The table below summarizes aqueous-compatible extraction methods for Isoacteoside and its isomer Acteoside, based on recent research. Yields can vary significantly based on the plant source.
| Method | Key Parameters | Target Compound | Reported Yield (Plant Source) | Key Advantage |
|---|---|---|---|---|
| Microwave Hydrodiffusion & Gravity (MHG) [1] | 600 W, 30 min | Acteoside & this compound | 12.82 mg GAE/g (TPC)* (Phyla nodiflora) | Solvent-free, uses in-situ water; high acteoside content |
| Ultrasound-Assisted Extraction (UAE) [2] | 60% amplitude, 1 h, 25°C, ethanol | This compound & other phenolics | Highest during flowering stage (Buddleja saligna) | Shorter time, enhanced concentration of bioactives |
| Subcritical Water Extraction [3] | 140°C - 240°C | This compound (as part of phenolics) | Phenolic content up to 21% of extract (Paulownia bark) | Tunable selectivity by temperature; high phenolic yield |
| Enzyme-Assisted Aqueous Extraction [4] | Cellulase, amylase, papain; 55°C, 1 h | Acteoside (for bioavailability studies) | N/A (Used for polysaccharide interaction studies) | Aids in breaking down plant cell walls for better release |
Here are solutions to common problems researchers face when trying to improve this compound yield.
FAQ 1: My extraction yield is lower than expected. What are the key factors I should optimize?
FAQ 2: How can I efficiently separate and purify this compound from a crude extract?
FAQ 3: How can I confirm the identity and purity of my isolated this compound?
To facilitate your experiments, here is a detailed workflow for an efficient, solvent-free extraction.
The following diagram outlines the key steps in the Microwave Hydrodiffusion and Gravity (MHG) method, which has been reported to yield a high content of acteoside and this compound [1].
Protocol: Microwave Hydrodiffusion and Gravity (MHG) for this compound-Rich Extract [1]
For researchers evaluating isoacteoside, here are the core methodologies from the literature.
1. MTT Assay Protocol The MTT assay is a cornerstone method for measuring cell viability and proliferation, frequently used to assess compound cytotoxicity [1] [2].
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells [1] [2].
Detailed Workflow:
Key Controls: Always include a background control (media + MTT reagent, no cells) and a solvent control (cells treated with the same volume of solvent used for this compound) [1].
2. Cell Viability and Cytotoxicity Calculations Use the corrected absorbance values to determine cell viability or cytotoxicity [1].
(Absorbance of treated sample / Absorbance of control sample) × 100100 - Cell Viability or [100 × (Absorbance of control - Absorbance of sample) / Absorbance of control] [1]The diagram below illustrates the experimental workflow for the MTT assay.
The table below summarizes key quantitative findings on this compound's effects on cell viability from published studies.
| Cell Line / Model | Assay Type | This compound Concentration | Exposure Time | Key Findings on Viability/Cytotoxicity | Citation |
|---|---|---|---|---|---|
| RAW264.7 mouse macrophages | MTT assay | 20, 40, 80 μM | 24 hours | No significant cytotoxicity observed at these concentrations. | [3] |
| SH-SY5Y human neuroblastoma cells | Cell viability assay (unspecified) | Not specified | Not specified | This compound restored cell viability decreased by Amyloid-β; its effect exceeded that of acteoside. | [4] |
| HCC cell lines (HepG2, SMMC7721) | Multiple assays (Proliferation, colony formation) | Used as a PDHB inhibitor | Multiple time points | Exerted antitumor effects by targeting and inhibiting PDHB, reducing proliferation and invasion. | [5] |
| Avicennia marina root extract (contains this compound) | Cytotoxicity assay | IC₅₀ values: 58.46, 81.98, 108.10 μg/mL | 72 hours | Cytotoxic against MDA-MB-231, SW480, and E705 cell lines, respectively. | [6] |
Here are solutions to frequent challenges when running MTT and similar assays with natural compounds like this compound.
Q1: The absorbance values in my treated wells are unexpectedly high, indicating false high viability.
Q2: I have low absorbance values and high variability between replicates.
Q3: The formazan crystals appear grainy or do not dissolve properly.
The cytotoxic or cell-protective effects of this compound are linked to its modulation of key cellular pathways, as visualized below.
FAQ 1: What are the main challenges with this compound for brain-targeted therapy? The primary challenge is its inherently low bioavailability, which is estimated to be as low as 0.12% [1] [2]. This is due to a combination of factors:
FAQ 2: What strategies can enhance this compound's BBB penetration? Two main strategies show significant promise, especially when combined:
The table below summarizes the most effective nanocarrier systems based on current research:
| Strategy | Formulation Type | Key Components | Demonstrated Efficacy | Primary Reference |
|---|---|---|---|---|
| Lipid-Based Nanocapsules (LNC) | VER-RM-LNC (Verbascoside loaded in Reverse Micelle-Lipid Nanocapsule) | Labrafac WL 1349, Solutol HS 15, Lipoid S-100 [4] | Increased stability; Enhanced transport across an in vitro BBB model when combined with menthol [4] | [4] |
| Liposomal Formulations | Chitosan-coated liposomes, Liposome-tripolyphosphate particles | Phospholipids, Cholesterol, Chitosan [1] | Increased bioavailability by over 5-fold; High entrapment efficiency (up to 92.74%) [1] | [1] |
| Other Lipid Systems | Flexible liposomes (for related compounds) | Phospholipids, Surfactants [3] | Enhanced bioavailability for compounds with similar challenges [3] | [3] |
For permeation enhancers, menthol has been shown to significantly guide nanocarriers across an in vitro BBB model [4]. Other traditional "envoy drugs" like borneol and muscone also have documented BBB penetration-enhancing effects [4].
Protocol 1: Preparing this compound-Loaded Lipid Nanocapsules (LNC) with Menthol This protocol is adapted from a study on verbascoside, which is chemically identical to acteoside/isoacteoside [4].
Protocol 2: Evaluating BBB Permeability Using an In Vitro Triple Co-culture Model This advanced model more accurately mimics the in vivo BBB by including neurons and astrocytes [5].
Understanding the cellular mechanisms is crucial for troubleshooting. The following diagrams illustrate key pathways involved in BBB integrity and compound penetration.
Diagram 1: How Neurons and GDNF Enhance BBB Integrity This pathway explains how a triple co-culture model strengthens the BBB, a key mechanism in the experimental protocol above [5].
Diagram 2: Dual Strategy for Enhancing this compound BBB Penetration This workflow summarizes the combined strategy of using nanocarriers with permeation enhancers as detailed in the protocols [4] [1].
| Observed Issue | Possible Cause | Proposed Solution | Key Parameters & Notes |
|---|
| Co-elution or poor resolution | Inefficient selectivity of the chromatographic system. | Implement HSCCC with the solvent system Ethyl Acetate: Water (1:1, v/v) [1] [2]. | - Technique: High-Speed Counter-Current Chromatography (HSCCC) [1] [2].
Here are the summarized methodologies for the key techniques mentioned in the guide.
Protocol 1: HSCCC Separation from Plantago psyllium Seeds [1] [2]
This method is directly proven to separate the two isomers.
1. Sample Preparation:
2. HSCCC Separation:
Protocol 2: HPLC Analysis with RMS for Quantification [4]
This method allows for accurate quantification even without a pure this compound standard.
1. HPLC Conditions:
2. Quantification via RMS and 1H-qNMR:
The following chart outlines the core decision-making process for selecting and implementing these methods.
The following table summarizes the main strategies identified for improving the delivery of isoacteoside and similar compounds.
| Strategy | Mechanism of Action | Key Findings/Improvement |
|---|---|---|
| Liposomal Formulations [1] [2] | Encapsulates compound to shield from binding proteins and improve cellular uptake. | Increased bioavailability by over fivefold; high entrapment efficiency (up to 92.74%) [1]. |
| Chitosan-Coated Liposomes [1] | Uses mucoadhesive polymer (chitosan) to prolong residence time in the gut. | Enhanced stability and tissue concentrations in animal models [1]. |
| β-Cyclodextrin Complexation [1] | Forms an inclusion complex to enhance solubility and stability. | Improved localization in skin layers for topical delivery [1]. |
| Nanoemulsions & Solid Lipid Nanoparticles [2] | Presents compound in nano-sized delivery systems for better absorption. | Achieves better controlled release and slow release effects [2]. |
Here are detailed methodologies for the key strategies mentioned above.
This method is adapted from research on acteoside, a compound very similar to this compound [1].
This is a standard method to directly quantify the extent of plasma protein binding.
The following diagram illustrates the logical workflow for developing and testing an this compound formulation.
Why is high plasma protein binding a problem for this compound? High binding leaves only a small fraction of the drug "free" to exert its pharmacological effect, contributing to its low oral bioavailability (approximately 4% in beagle dogs) [1]. This severely limits its therapeutic potential.
Besides liposomes, what other delivery systems can be explored? The broader category of nano-delivery systems shows promise. This includes nanoemulsions, solid lipid nanoparticles, and phospholipid complexes [2]. The core principle is to encapsulate the drug to alter its release profile and interaction with proteins.
What are the key parameters to characterize a new this compound formulation? You should prioritize measuring:
The following table summarizes the key experimental findings for each compound. Note that different studies used varying models and conditions.
| Compound | Experimental Model | Key Findings / IC₅₀ / Inhibition | Citation |
|---|---|---|---|
| Acteoside | In vitro BSA/Galactose model (3-5 day reaction) | At 5 mM: Significantly attenuated CML formation (P < 0.01 / 0.001). Minor effect after 7 days. | [1] [2] |
| In vitro BSA/Methylglyoxal (MGO) model (3-day reaction) | At 0.5 mM or 5 mM: Significantly attenuated argpyrimidine formation (P < 0.001). | [1] [2] | |
| Isoacteoside | In vitro BSA/Galactose model (3-5 day reaction) | At 5 mM: Significantly attenuated CML formation (P < 0.01 / 0.001). Minor effect after 7 days. | [1] [2] |
| In vitro BSA/Methylglyoxal (MGO) model (3-day reaction) | At 0.5 mM or 5 mM: Significantly attenuated argpyrimidine formation (P < 0.001). | [1] [2] | |
| Caffeic Acid | In vitro BSA/Galactose model (3,5,7 day reaction) | At 5 mM: Significantly lowered CML formations (P < 0.05 / 0.01) across all time points. | [1] [2] |
| In vitro BSA/Glucose model (3,5,7 day reaction) | At 5 mM: Significantly lowered CML formations (P < 0.05 / 0.01) across all time points. | [1] [2] | |
| In vitro BSA/MGO model (3-day reaction) | At 0.5 mM or 5 mM: Significantly attenuated argpyrimidine formation (P < 0.001). | [1] [2] | |
| In vitro Fructose-induced HSA glycation model (8-day) | Showed a more pronounced inhibitory effect on AGEs than its hydrogenated counterpart, dihydrocaffeic acid. | [3] | |
| In vitro HSA/Methylglyoxal model | Inhibited fructosamine content and AGE fluorescence; significant recovery (84.5%) of free thiol groups. | [4] |
The core comparative data comes from a 2013 study that used the following methodology [2]:
1. BSA/Glucose and BSA/Galactose Models (Early-stage Glycation)
2. BSA/Methylglyoxal Model (Middle-stage Glycation)
The workflow of this comparative study is summarized in the diagram below.
The anti-glycation activity of these compounds is closely linked to their antioxidant properties [1] [2] [4]. The glycation process generates reactive oxygen species (ROS), which further promote the formation of AGEs. By scavenging free radicals, these compounds can interrupt this cycle.
The table below summarizes the key mechanisms through which isoacteoside and standard antidepressants exert their effects on neuroinflammation, based on findings from animal and cellular models.
| Mechanism of Action | This compound | Standard Antidepressants (TCAs, SSRIs) |
|---|---|---|
| Microglial Polarization | Promotes shift from pro-inflammatory M1 to anti-inflammatory M2 phenotype [1] [2]. | Effects on polarization are not a primary documented mechanism [3] [4]. |
| Inflammatory Cytokines | Reduces levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) [1]. | Reduce pro-inflammatory markers (e.g., IFN-γ, TNF-α, IL-6) and enhance anti-inflammatory cytokines (e.g., IL-10) [3] [4]. |
| Oxidative Stress | Significantly attenuates LPS-induced oxidative stress [1] [2]. | Neuroprotective and antioxidant effects demonstrated in cell and animal models [3]. |
| Key Signaling Pathways | Modulates the CREB/BDNF pathway; acts via the p62/mTOR-mediated autophagy pathway (identified in an Alzheimer's model) [1] [5]. | Effects on neurotrophic factors like BDNF; complex interactions with glucocorticoid receptors and the HPA axis [3] [4]. |
| Primary Anti-inflammatory Target | Innate immune response in CNS (microglia) [1]. | Broader systemic and neuroimmune inflammation; modulation of peripheral and central cytokine networks [3] [4]. |
The table below compares the experimental outcomes for this compound and standard antidepressants in key neuroinflammation models.
| Experimental Aspect | This compound | Standard Antidepressants |
|---|---|---|
| Common In Vivo Models | LPS-induced depressive-like behavior in mice [1] [2]. | LPS-induced models; models related to neurodegenerative diseases (e.g., Alzheimer's model) [3]. |
| Common In Vitro Models | LPS-stimulated BV2 microglial cells [1]. | LPS-stimulated rodent astrocytes and microglia [3]. |
| Behavioral Outcomes | Reverses LPS-induced deficits in OFT, FST, and TST [1]. | Protects against memory impairment in animal models of Alzheimer's [3]. |
| Molecular Outcomes | Reduces Iba1 & GFAP (microglial/astrocyte markers); lowers ROS [1]. | Reduces LPS-stimulated production of NO, IL-1β, and TNF-α; inhibits NF-κB [3]. |
To help you evaluate and potentially replicate these findings, here is a summary of the key methodologies used in the cited research.
This compound Study Protocol [1] [2]:
Standard Antidepressants Protocol (Preclinical Evidence) [3]:
The following diagram illustrates the mechanism of action of this compound against neuroinflammation, as identified in an LPS-induced depression model [1].
| Biological Activity | Isoacteoside (Findings & Potency) | Acteoside (Findings & Potency) | Key Experimental Models & Observations |
|---|---|---|---|
| Anti-inflammatory [1] | Strongly inhibits TLR4 dimerization, blocks NF-κB/MAPK pathways, reduces TNF-α, IL-6, IL-1β, COX-2, iNOS. IC₅₀ ~20-80 μM in cells. | Also exhibits activity, but this compound was identified as the more potent compound in a comparative screen [1]. | In vitro: LPS-stimulated RAW264.7 macrophages & BMDMs [1]. In vivo: Mouse models of ear edema, endotoxic shock, and acute kidney injury [1]. |
| Anti-obesity [2] | Significantly inhibits lipid accumulation, reduces expression of PPARγ, C/EBPα, PLIN1. Effective at 1000 μM without cytotoxicity [2]. | Information not prominently featured in the provided search results. | In vitro: 3T3-L1 mouse pre-adipocyte differentiation model. Oil Red O staining, qRT-PCR, Western Blot [2]. |
| Anti-glycation [3] | Effectively inhibits AGE formation (CML in BSA/galactose model; argpyrimidine in BSA/MGO model) at 5 mM [3]. | Shows similar potent inhibitory activity against AGE formation at 5 mM [3]. | In vitro: BSA/Glucose, BSA/Galactose, and BSA/Methylglyoxal (MGO) models. Detection via ELISA and immunoblotting [3]. Activity is concentration and time-dependent. |
| Antioxidant [4] [3] [5] | Implicated in overall activity; often studied alongside acteoside [4] [3]. | A well-documented, multifunctional activity. Considered a primary mechanism behind several other effects (e.g., neuroprotection) [5]. | Various in vitro free radical scavenging assays. Contributes to hepatoprotective and neuroprotective effects [5]. |
| Neuroprotection [6] [5] | Information not prominently featured in the provided search results. | Shows promise as a therapeutic for neurodegenerative diseases like Alzheimer's and Parkinson's [6] [5]. | Primarily in vitro and preliminary in vivo studies. Potential is attributed to anti-inflammatory and antioxidant properties [6]. |
Here are the methodologies for key experiments cited in the table.
This protocol is based on the study that directly compared the four glycosides and identified this compound's potent activity [1].
This protocol details the experiment that confirmed this compound's anti-obesity effects in vitro [2].
This protocol is used for the direct comparison of this compound and acteoside [3].
The following diagram illustrates the anti-inflammatory mechanism of this compound, which involves blocking TLR4 dimerization.
For future research, a critical step would be a direct, side-by-side comparison of both isomers in all relevant disease models to unequivocally determine their relative potencies and preferred therapeutic applications.
The table below summarizes the key experimental findings for this compound in Hepatocellular Carcinoma (HCC) cell lines:
| Cancer Type | Cell Line/Model | Experimental Findings | Key Mechanisms |
|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | HepG2, SMMC7721 (in vitro), Mouse xenograft model (in vivo) [1] | Inhibits cell proliferation, colony formation, and invasion; promotes apoptosis; suppresses tumor growth and metastasis in vivo; synergizes with Sorafenib [1]. | Targets and inhibits PDHB; suppresses PDHB-driven glycolysis and metabolic reprogramming; binds promoter regions of SLC2A1, GPI, PKM2 to block glycolysis-related gene transcription [1]. |
The efficacy data for this compound in HCC is primarily derived from the following experimental setups:
This compound exerts its anticancer effects in HCC by specifically targeting a key protein in cancer metabolism, PDHB. The following diagram illustrates this targeted pathway and its consequences.
This mechanism is significant because This compound does not act as a general cytotoxin. Instead, it precisely targets the PDHB-driven metabolic reprogramming that certain HCC tumors depend on for growth and resistance to standard therapy [1].
The current evidence positions this compound as a promising targeted therapeutic agent and a combination therapy partner for Hepatocellular Carcinoma, particularly in cases involving Sorafenib resistance [1]. Future research should focus on:
The following table summarizes the key experimental findings for Isoacteoside (HY-N0022) as a PDHB inhibitor in Hepatocellular Carcinoma (HCC), as identified in the foundational study [1].
| Aspect | Experimental Findings on this compound |
|---|---|
| Molecular Target | Pyruvate Dehydrogenase B (PDHB) [1] |
| Identification Method | Targeted virtual docking to the PDHB protein structure [1] |
| Primary Mechanism | Inhibits PDHB, disrupting its role in promoting glycolysis-related gene transcription (SLC2A1, GPI, PKM2) [1] |
| In Vitro Effect | Exerts antitumor effects on HCC cells [1] |
| In Vivo Effect | In mouse xenograft models, the combination of this compound and Sorafenib shows significantly better efficacy than Sorafenib alone [1] |
| Therapeutic Implication | Potential avenue for targeted and combination therapies to overcome sorafenib resistance in liver cancer [1] |
The discovery and validation of this compound's effects were part of a larger study investigating the role of PDHB in HCC. The diagrams below illustrate the overall experimental workflow and the underlying biological mechanism that was targeted.
Figure 1: The high-level experimental workflow for the identification and validation of this compound as a PDHB inhibitor [1].
The following diagram outlines the specific molecular mechanism of PDHB in HCC that this compound was developed to inhibit.
Figure 2: The proposed oncogenic mechanism of PDHB in HCC, which is inhibited by this compound [1].
The data positions this compound as a promising candidate for a targeted therapy approach in HCC, particularly for overcoming sorafenib resistance. Its action is mechanistically distinct from other metabolic inhibitors.